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molecular formula C8H7N3O B8292210 5-amino-1(2H)-phthalazinone

5-amino-1(2H)-phthalazinone

Cat. No. B8292210
M. Wt: 161.16 g/mol
InChI Key: PJCMURZRUATYFM-UHFFFAOYSA-N
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Patent
US04093725

Procedure details

Concentrated sulphuric acid (8 ml) was added to a stirred mixture of 5-amino-1(2H)-phthalazinone (9.4 g, 0.058 mole) and water (50 ml). The resultant stirred paste was cooled in ice and diazotised by the addition of sodium nitrite (4.15 g, 0.06 mole) in water (15 ml). The filtered diazonium sulphate solution was added over 1.5 hours to a stirred boiling solution of concentrated sulphuric acid (30 ml) and boric acid (5.42 g, 0.088 mole) in water (200 ml). The solution was heated for a further 30 minutes then cooled and the collected solid was washed with water to give 5-hydroxy-1(2H)-phthalazinone 9.12 g, 96% m.p. 351°-355°). 5-Hydroxy-1(2H)-phthalazinone was purified as the 5-acetoxy derivative m.p. 162° (ethanol).
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium sulphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
5.42 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.N[C:7]1[CH:16]=[CH:15][CH:14]=[C:13]2[C:8]=1[CH:9]=[N:10][NH:11][C:12]2=[O:17].N([O-])=[O:19].[Na+].B(O)(O)O>O>[OH:19][C:7]1[CH:16]=[CH:15][CH:14]=[C:13]2[C:8]=1[CH:9]=[N:10][NH:11][C:12]2=[O:17] |f:2.3|

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
9.4 g
Type
reactant
Smiles
NC1=C2C=NNC(C2=CC=C1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.15 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Three
Name
diazonium sulphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
5.42 g
Type
reactant
Smiles
B(O)(O)O
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resultant stirred paste
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in ice
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated for a further 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
WASH
Type
WASH
Details
the collected solid was washed with water

Outcomes

Product
Name
Type
product
Smiles
OC1=C2C=NNC(C2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.12 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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